molecular formula C9H12N2O2S B133679 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 144432-72-4

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B133679
M. Wt: 212.27 g/mol
InChI Key: RJTRRBSRESVPKI-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound that belongs to the class of thiadiazolidines, which are heterocyclic compounds containing a ring composed of sulfur, nitrogen, and carbon atoms. The molecular structure of this compound includes a thiadiazolidine ring with a benzyl group attached, and it exhibits unique chemical and physical properties that make it of interest in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related thiadiazolidine derivatives has been reported in the literature. For instance, the synthesis of thiazolidin-2-one 1,1-dioxides, which are structurally related to 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide, involves the reaction of amino alcohols with carbon disulfide in the presence of sodium hydroxide, followed by oxidation with potassium permanganate under phase-transfer conditions . Although the exact synthesis of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular and crystal structures of derivatives of thiadiazolidines have been studied using X-ray structure analysis. For example, the molecular structure of 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-one derivatives has been elucidated, revealing that the thiadiazolidine rings show pronounced deviations from planarity . This information is crucial for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

Thiadiazolidines and their derivatives participate in various chemical reactions. The pyrolytic behavior of thiazolidin-2-one 1,1-dioxides has been investigated, showing decomposition mainly by loss of SO2 to give alkenes and benzyl isocyanate, among other products . This indicates that 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide could also undergo similar reactions under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazolidine derivatives are influenced by their molecular structure. The crystal structure analysis of 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-one derivatives provides insights into the solid-state properties of these compounds, such as their stability and intermolecular interactions . These properties are essential for the practical application of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide in various domains.

Scientific Research Applications

Enzyme Inhibition

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide demonstrates significant potential in the inhibition of various enzymes. It acts as a potent and specific inhibitor of human leukocyte elastase, cathepsin G, and proteinase 3. The use of sulfone derivatives based on the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold has proven effective in inhibiting these enzymes in a time-dependent manner. The introduction of a benzyl group at the S2 subsite enhances its inhibitory potency, making it a significant tool in biomedical research and potential therapeutic applications (Groutas et al., 1998).

Antimicrobial Agents

Research on derivatives of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide has explored their potential as antimicrobial agents. A study synthesizing novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, related to this compound, demonstrated promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This indicates its potential use in developing new antimicrobial drugs (Bhatt et al., 2013).

Asymmetric Synthesis

The compound has been utilized as a chiral auxiliary in asymmetric synthesis. The (S)-2-benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide, a derivative, was used for stereocontrolled synthesis of chiral building blocks through asymmetric aldolization and alkylation reactions. This showcases its application in creating enantiomerically pure compounds, crucial in the pharmaceutical industry (Fécourt et al., 2010).

Peptidomimetic Scaffolds

It serves as a peptidomimetic scaffold. A general synthesis for chiral N-N′ substituted 1,2,5-thiadiazolidine 1,1-dioxides, starting from amino acids, was developed. This synthesis provides a pathway to a variety of constrained dipeptidal sulfamides, representing novel peptidomimetic scaffolds. These scaffolds are valuable in the design of therapeutic agents that mimic the biological activity of peptides (Bendjeddou et al., 2006).

Inhibition of Protein Tyrosine Phosphatase

This compound has been studied for its potential as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). The structural features of 5-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides, including the 2-Benzyl derivative, indicate their potential in modulating PTP1B, which is significant in researching treatments for conditions like diabetes and obesity (Ruddraraju et al., 2015).

properties

IUPAC Name

2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTRRBSRESVPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438916
Record name 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

CAS RN

144432-72-4
Record name 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-benzylethane-1,2-diamine (1.00 g, 6.65 mmol) in pyridine (10 mL) was added sulfamide (0.77 g, 7.98 mmol). The mixture was refluxed for 16 hours. The solvent was removed in vacuo. The residue was diluted with ethyl acetate (100 mL), washed with water (200 mL) and brine (100 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluted with ethyl acetate/hexane (1/4) to afford the title compound as an oily solid in 40% yield (0.57 g): 1H NMR (300 MHz, CDCl3) δ 7.35-7.27 (m, 5H), 4.59 (br s, 1H), 4.15 (s, 2H), 3.48-3.42 (m, 2H), 3.27-3.22 (m, 2H); MS (ES+) m/z 213.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

To a refluxing solution of sulfamide (27.12 g, 282 mmol) in anhydrous pyridine (250 ml) was added dropwise N-benzylethylenediamine (42.4 ml, 282 mmol) over 3 hours. The resulting solution was refluxed under nitrogen for a further 16 hours before the solvent was removed under vacuum. The residue was dissolved in dichloromethane (100 ml) and washed with 2N hydrochloric acid (1×100 ml). The aqueous layer was extracted with dichloromethane (2×100 ml) and the combined organic solutions were washed with brine (50 ml), dried (Na2SO4) and concentrated. Flash chromatography of the residue (silica gel, dichloromethane-methanol 95:5) gave 47.3 g (79%) of the title compound as a white solid; δH (360 MHz, CDCl3) 7.32 (5H, m, Ph), 4.34 (1H, br s, --NH--), 4.18 (2H, s, Ar--CH2N--), 3.47 (2H, q, J= 6.4 Hz,--CH2NH--),3.27(2H, t, J=6.4 Hz,--CH2 --); m/z (CI) 213 (M+ +1).
Quantity
27.12 g
Type
reactant
Reaction Step One
Quantity
42.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
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2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
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2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
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2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Citations

For This Compound
1
Citations
X Nie, Z Yan, S Ivlev, E Meggers - The Journal of Organic …, 2020 - ACS Publications
Enantioselective C(sp 3 )–H aminations allow an efficient access to nonracemic chiral amines. This work reports the catalytic asymmetric synthesis of chiral 1,2,5-thiadiazolidine-1,1-…
Number of citations: 13 pubs.acs.org

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